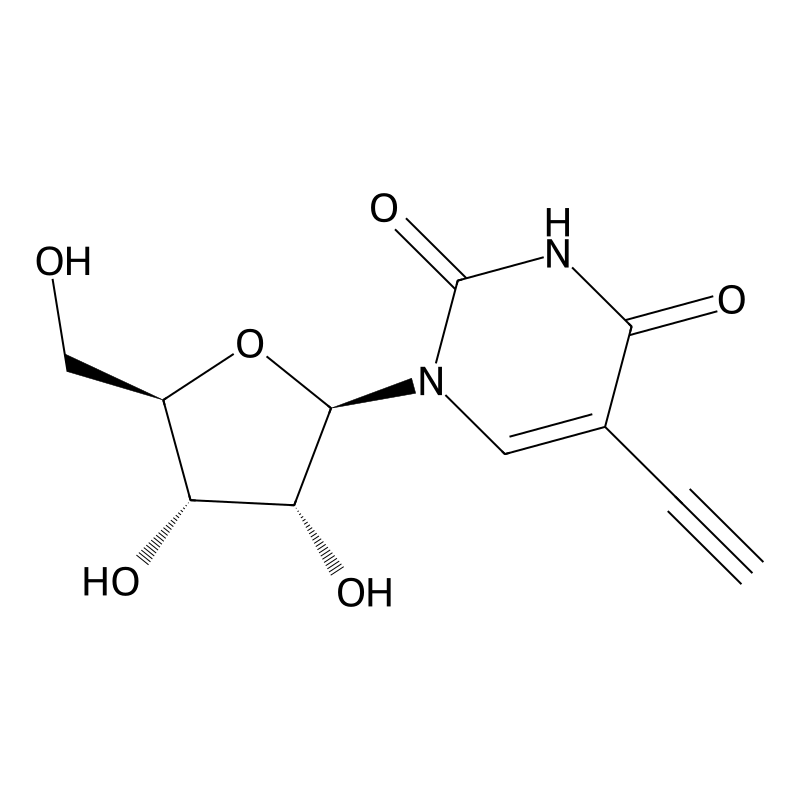

5-Ethynyluridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Labeling Newly Synthesized RNA

5-EU exhibits cell permeability, allowing it to enter living cells. Once inside, it gets converted into its corresponding nucleotide form, 5-ethynyluridine triphosphate (5-EUTP). This modified nucleotide can then be incorporated into newly synthesized RNA molecules by all three RNA polymerases in the cell []. This specific incorporation allows researchers to distinguish and study newly synthesized RNA from pre-existing RNA populations within the cell. The ethynyl group present in 5-EU serves as a unique tag that can be readily detected using specific chemical tools.

Studying Transcriptional Dynamics

By employing 5-EU labeling, researchers can gain insights into cellular transcriptional activity. This includes:

- Measuring the rate of RNA synthesis: By analyzing the amount of newly synthesized RNA labeled with 5-EU, researchers can gauge the overall rate of transcription in a cell or specific cell population [].

- Identifying specific genes undergoing active transcription: Combining 5-EU labeling with techniques like RNA sequencing allows researchers to identify the specific genes whose RNA is actively being produced in a cell [].

- Visualizing active transcription sites: Coupling 5-EU with fluorescent tags enables researchers to visualize the location of active transcription sites within the cell using microscopy techniques [].

Potential Applications in RNA Therapeutics and Vaccines

Recent studies have explored the potential of 5-EU in developing modified mRNA therapeutics and vaccines. This stems from its ability to:

- Reduce immunogenicity: Unlike other modified nucleosides, 5-EU appears to be less immunogenic, meaning it triggers minimal immune response in cells []. This is crucial for developing mRNA-based therapeutics as excessive immune activation can lead to adverse effects.

- Maintain mRNA stability: Studies suggest that 5-EU can contribute to prolonged expression of mRNA molecules []. This is essential for enhancing the effectiveness of mRNA-based therapies and vaccines, as it allows for sustained protein production.

5-Ethynyluridine is a modified nucleoside that serves as a powerful tool for studying RNA synthesis. It is designed to replace uridine in cellular processes, allowing researchers to track newly synthesized RNA in real-time. The compound has a molecular formula of C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol. Its unique ethynyl group enables it to participate in click chemistry reactions, facilitating the labeling and visualization of RNA within living cells .

5-EU acts as a metabolic labeling reagent for studying RNA synthesis. Live cells are exposed to 5-EU, which is taken up by the cells and converted to its corresponding nucleotide triphosphate (5-ethynyluridine triphosphate) []. This modified nucleotide can then be incorporated into nascent RNA by all three RNA polymerases during RNA transcription []. The presence of the ethynyl group in the newly synthesized RNA allows for its specific detection and visualization using click chemistry techniques [, ].

Case Studies

5-EU has been used in various research studies to investigate RNA synthesis in different biological contexts. Here are some examples:

5-Ethynyluridine primarily undergoes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. This reaction allows for the conjugation of various azide-containing probes (such as fluorescent dyes or biotin) to the ethynyl group of 5-ethynyluridine-labeled RNA. This enables the detection and imaging of RNA in cellular contexts, providing insights into transcriptional activity and RNA dynamics .

The biological activity of 5-ethynyluridine is characterized by its ability to incorporate into nascent RNA chains during transcription. Studies have shown that it can efficiently label RNA in various cell types, making it a valuable tool for measuring transcription rates and studying RNA metabolism. Unlike some other nucleoside analogs, 5-ethynyluridine does not integrate into DNA, which helps in distinguishing between RNA and DNA synthesis in experiments .

5-Ethynyluridine can be synthesized through various methods, including:

- Sonogashira Coupling Reaction: This method involves the coupling of an appropriate alkynyl halide with uridine derivatives. It is a widely used technique for introducing ethynyl groups into nucleosides.

- Chemical Modification: Starting from uridine, chemical modifications can be performed to introduce the ethynyl group at the 5-position, often involving protection and deprotection steps to ensure selectivity .

5-Ethynyluridine has several applications in biological research:

- RNA Synthesis Monitoring: It is primarily used to measure de novo RNA synthesis in proliferating cells, providing insights into transcriptional dynamics.

- Cell Imaging: The compound allows for the visualization of newly synthesized RNA using fluorescence microscopy after click chemistry labeling.

- Transcriptome Analysis: It can be utilized in various transcriptomic assays, including RNA sequencing and turnover studies .

Research involving 5-ethynyluridine has demonstrated its compatibility with various cellular systems. Studies have shown that it integrates well into RNA without significant cytotoxicity. Interaction studies often focus on its incorporation rates compared to other nucleoside analogs and its effectiveness in different cell types. The compound's rapid metabolism and clearance from cells also make it an ideal candidate for temporal studies of RNA dynamics .

Several compounds share structural similarities with 5-ethynyluridine, each with unique properties:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 5-Bromo-uridine | Bromine at 5-position | Incorporates into RNA but also DNA |

| 5-Ethynylcytidine | Ethynyl group at 5-position | Primarily labels RNA, faster metabolism |

| 8-Ethynyladenosine | Ethynyl group at 8-position | Used for labeling adenine-containing RNAs |

Uniqueness of 5-Ethynyluridine: Unlike some analogs like 5-bromo-uridine, which can incorporate into DNA, 5-ethynyluridine predominantly labels RNA without significant cross-reactivity with DNA. This specificity enhances its utility in studying transcription without confounding results from DNA synthesis .

RNA Polymerase Substrate Specificity

5-Ethynyluridine demonstrates remarkable specificity as a substrate for all three major RNA polymerases in eukaryotic cells [8]. The compound is incorporated into RNA transcripts generated by RNA polymerase I, RNA polymerase II, and RNA polymerase III, making it a comprehensive tool for studying transcriptional activity across different RNA species [9]. Following cellular uptake, 5-ethynyluridine undergoes phosphorylation through the pyrimidine salvage pathway to generate 5-ethynyluridine-5'-triphosphate, which serves as the active substrate for RNA polymerases [2] [26].

Quantitative analysis of 5-ethynyluridine incorporation reveals differential efficiency across RNA species produced by different polymerases [9]. High-performance liquid chromatography analysis demonstrates that 5-ethynyluridine labels 2.8% of uridine residues in total RNA, representing incorporation once every 35 uridine positions [9]. The incorporation efficiency varies significantly among RNA species: 18S ribosomal RNA shows 1.3% incorporation, 28S ribosomal RNA exhibits 1.3% incorporation, the small RNA fraction containing transfer RNAs and 5S/5.8S ribosomal RNAs demonstrates 3.4% incorporation, and polyadenylated messenger RNA displays the highest incorporation rate at 5.7% [9].

| RNA Species | RNA Polymerase | Incorporation Efficiency (%) | Source |

|---|---|---|---|

| 18S ribosomal RNA | RNA Polymerase I | 1.3 | [9] |

| 28S ribosomal RNA | RNA Polymerase I | 1.3 | [9] |

| Transfer RNA/5S/5.8S ribosomal RNA | RNA Polymerase III | 3.4 | [9] |

| Polyadenylated messenger RNA | RNA Polymerase II | 5.7 | [9] |

| Total RNA | All polymerases | 2.8 | [9] |

The differential incorporation patterns indicate that 5-ethynyluridine shows lower incorporation efficiency in ribosomal RNA species synthesized by RNA polymerase I compared to polyadenylated messenger RNA synthesized by RNA polymerase II and transfer RNA synthesized by RNA polymerase III [9]. This variation may reflect differences in the kinetic properties of individual RNA polymerases or differences in the local nucleotide pool compositions during transcription [9].

DNA Incorporation and Cross-Selectivity Concerns

5-Ethynyluridine exhibits minimal direct incorporation into DNA under standard experimental conditions, distinguishing it from its deoxyribose analog 5-ethynyl-2'-deoxyuridine [8] [9]. When cells are incubated with inhibitors of ribonucleotide reductase, including hydroxyurea or thymidine, the intensity and subcellular pattern of 5-ethynyluridine staining remains unchanged compared to incubation with 5-ethynyluridine alone [9]. In parallel experiments using identical concentrations of these inhibitors, 5-ethynyl-2'-deoxyuridine incorporation into cellular DNA is completely abolished, confirming that 5-ethynyluridine does not significantly label DNA through direct incorporation mechanisms [9].

However, recent investigations have revealed that 5-ethynyluridine can undergo conversion to 5-ethynyl-2'-deoxyuridine through the action of ribonucleotide reductase enzymes under certain conditions [1] [5]. This conversion pathway involves the reduction of 5-ethynyluridine diphosphate to 5-ethynyl-2'-deoxyuridine diphosphate by ribonucleotide reductase, followed by subsequent phosphorylation to the triphosphate form for DNA incorporation [1] [5]. Confocal imaging and flow cytometry studies in the sea anemone Nematostella vectensis demonstrate that 5-ethynyluridine integrates into RNA and at considerable levels into DNA [5].

The extent of DNA incorporation appears to be cell-type and time-dependent [1] [5]. Initial experiments indicate that 5-ethynyluridine is first integrated into de novo synthesized RNA, but DNA incorporation is observed after extended incubation periods [1]. The conversion of 5-ethynyluridine to 5-ethynyl-2'-deoxyuridine is mediated by highly conserved ribonucleotide reductase enzymes, suggesting this cross-selectivity concern may be universal across different cell types [5].

| Experimental Condition | RNA Incorporation | DNA Incorporation | Reference |

|---|---|---|---|

| Standard 30-minute pulse | High | Minimal | [8] [9] |

| Extended incubation (>4 hours) | High | Moderate | [1] [5] |

| Ribonucleotide reductase inhibition | High | Abolished | [9] |

| Sea anemone cells | High | Considerable | [5] |

Cellular Uptake and Metabolic Processing

5-Ethynyluridine cellular uptake occurs through multiple transport mechanisms, primarily involving nucleoside transporters of the equilibrative nucleoside transporter and concentrative nucleoside transporter families [17]. Concentrative nucleoside transporter 1 preferentially transports pyrimidine substrates including uridine, while concentrative nucleoside transporter 3 can transport both purines and pyrimidines [17]. Equilibrative nucleoside transporter 1 and equilibrative nucleoside transporter 2 facilitate bidirectional transport of both purine and pyrimidine nucleosides across cellular membranes [17].

Following cellular uptake, 5-ethynyluridine enters the pyrimidine salvage pathway for metabolic activation [16]. The initial phosphorylation step is catalyzed by uridine-cytidine kinase enzymes, which convert 5-ethynyluridine to 5-ethynyluridine monophosphate [20] [22]. Human cells express two isoforms of uridine-cytidine kinase: uridine-cytidine kinase 1 and uridine-cytidine kinase 2 [20]. Both enzymes demonstrate the ability to phosphorylate uridine analogs, with uridine-cytidine kinase 1 showing ubiquitous tissue expression and uridine-cytidine kinase 2 displaying more restricted expression patterns [20].

The metabolic processing pathway continues with sequential phosphorylation steps mediated by nucleoside monophosphate kinases and nucleoside diphosphate kinases [16]. 5-Ethynyluridine monophosphate is converted to 5-ethynyluridine diphosphate, which is subsequently phosphorylated to 5-ethynyluridine triphosphate [16]. The triphosphate form serves as the direct substrate for RNA polymerases during transcription [16].

| Metabolic Step | Enzyme | Product | Reference |

|---|---|---|---|

| Initial phosphorylation | Uridine-cytidine kinase 1/2 | 5-Ethynyluridine monophosphate | [20] [22] |

| Second phosphorylation | Nucleoside monophosphate kinase | 5-Ethynyluridine diphosphate | [16] |

| Final phosphorylation | Nucleoside diphosphate kinase | 5-Ethynyluridine triphosphate | [16] |

| RNA incorporation | RNA polymerases I, II, III | 5-Ethynyluridine-labeled RNA | [8] [9] |

Cellular uptake efficiency varies among different cell types and is influenced by the expression levels of nucleoside transporters [17] [18]. Studies demonstrate that transport activity of equilibrative nucleoside transporter 1 and equilibrative nucleoside transporter 2 represents one of the determining factors for cellular sensitivity to nucleoside analogs [18]. The uptake process is generally rapid, with detectable incorporation occurring within 10-30 minutes of exposure in most cell lines [8]. Optimal incorporation is typically achieved with incubation periods ranging from 30 minutes to 24 hours, depending on the specific experimental requirements and cell type characteristics [7].

Click Chemistry-Based Detection Methods

5-Ethynyluridine has revolutionized RNA detection methodologies through its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly referred to as click chemistry. This bioorthogonal reaction represents a significant advancement over traditional RNA labeling approaches, offering unprecedented specificity and efficiency in nascent RNA detection [1] [2] [3].

The fundamental mechanism involves the incorporation of 5-ethynyluridine into newly synthesized RNA transcripts during active transcription, with the ethynyl group serving as a reactive handle for subsequent chemical modification. The terminal alkyne functionality of 5-ethynyluridine readily undergoes cycloaddition with azide-containing detection reagents in the presence of copper(I) catalysts, forming stable 1,2,3-triazole linkages [4] [1] [2]. This reaction proceeds efficiently under physiological conditions and demonstrates remarkable selectivity, as neither alkyne nor azide functionalities occur naturally in biological systems.

Research has demonstrated that 5-ethynyluridine incorporates into nascent RNA at an average frequency of once every 35 uridine residues, providing sufficient labeling density for robust detection while maintaining RNA integrity [1] [5]. The copper-catalyzed reaction typically achieves completion within 30 minutes to 2 hours, depending on the specific azide conjugate and reaction conditions employed [3] [6]. Standard protocols utilize copper(I) catalysts generated in situ from copper(II) sulfate and sodium ascorbate reducing agents, though specialized ligand systems such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can enhance reaction efficiency and reduce cellular toxicity [7].

Multiple azide-conjugated detection reagents have been developed for 5-ethynyluridine applications, including fluorescent dyes (Alexa Fluor series, fluorescein, rhodamine, TAMRA), biotin for streptavidin-based purification, and specialized imaging probes [3] [8] [9] [6]. Each detection modality offers distinct advantages: fluorescent azides enable direct visualization through microscopy and flow cytometry, while biotin azides facilitate RNA enrichment for downstream sequencing applications [10].

The exceptional sensitivity of click chemistry-based detection allows visualization of nascent RNA synthesis at the single-cell level [4] [1]. Fluorescence microscopy studies have demonstrated successful detection of 5-ethynyluridine-labeled RNA in cultured cells after pulse periods as short as 10 minutes, with signal intensity correlating directly with transcriptional activity [2] [5]. This temporal resolution surpasses traditional approaches using 5-bromouridine, which requires harsh denaturation conditions and antibody-based detection systems [6].

Table 1: Click Chemistry-Based Detection Methods for 5-Ethynyluridine

| Detection Method | Reaction Time | Reaction Conditions | Detection Sensitivity | Application |

|---|---|---|---|---|

| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 30 minutes | Copper(I) catalyst, ascorbate reducing agent | Sub-micromolar detection | General RNA labeling |

| Alexa Fluor azide conjugation | 2 hours | Cu(I)/THPTA complex, aqueous conditions | Single-cell resolution | Fluorescence microscopy |

| Biotin azide conjugation | 30-60 minutes | Copper sulfate, sodium ascorbate | High-throughput compatible | RNA purification/sequencing |

| Fluorescein azide labeling | 1-2 hours | CuI catalyst, TBTA ligand | Microscopy-optimized | Confocal imaging |

| TAMRA azide detection | 30 minutes | Copper(I), aqueous buffer pH 7-8 | Flow cytometry compatible | Quantitative flow analysis |

| Rhodamine azide coupling | 45 minutes | Cu(I)/ligand system | Multi-channel imaging | Multi-color detection |

Advanced click chemistry protocols have incorporated improved ligand systems to enhance biocompatibility and reaction kinetics. Chelating azides containing picolyl groups demonstrate accelerated reaction rates compared to conventional azides, achieving complete conjugation at significantly lower copper concentrations [7]. These developments address concerns regarding copper toxicity in living systems while maintaining detection sensitivity.

The versatility of click chemistry enables multiplexed detection strategies through orthogonal labeling approaches. Researchers have successfully combined 5-ethynyluridine with other metabolic labels, such as 5-ethynyl-2'-deoxyuridine for DNA synthesis, allowing simultaneous monitoring of RNA and DNA metabolism within the same experimental system. Such multi-parameter analyses provide comprehensive insights into cellular nucleic acid dynamics.

Quality control measures for click chemistry-based detection include negative controls using unlabeled cells subjected to identical click reaction conditions, verification of copper-dependent signal generation, and assessment of labeling specificity through transcriptional inhibitor treatments [1] [3]. These controls ensure that observed signals represent genuine 5-ethynyluridine incorporation rather than non-specific background labeling.

Quantitative Analysis of Transcription Dynamics

5-Ethynyluridine has emerged as a powerful tool for quantitative analysis of transcription dynamics, enabling researchers to measure RNA synthesis rates, turnover kinetics, and stability profiles with unprecedented precision and temporal resolution [10]. The compound's incorporation into nascent transcripts provides a direct molecular readout of transcriptional activity that can be quantified through various analytical approaches.

Pulse-labeling experiments with 5-ethynyluridine allow measurement of de novo RNA synthesis rates across different cellular conditions and developmental stages. Short pulse periods (30 minutes to 4 hours) capture actively transcribing RNA populations, while extended labeling (8-24 hours) incorporates the compound into more stable transcript species [10]. The duration of 5-ethynyluridine exposure must be optimized for each experimental system, balancing adequate labeling density against potential perturbation of cellular physiology.

Pulse-chase experimental designs using 5-ethynyluridine enable direct measurement of RNA stability and degradation kinetics without requiring transcriptional inhibitors. Following initial pulse labeling, cells are transferred to media containing unlabeled uridine, and the decay of 5-ethynyluridine-containing transcripts is monitored over time through click chemistry detection. This approach circumvents the confounding effects of transcriptional inhibitors such as actinomycin D or α-amanitin, which can artificially alter RNA degradation pathways and cellular metabolism.

Mathematical modeling of 5-ethynyluridine pulse-chase data typically employs exponential decay functions to extract RNA half-life parameters. The general model N(t) = N₀e^(-λt) describes transcript abundance over time, where N(t) represents the amount of labeled RNA at time t, N₀ is the initial labeled RNA population, and λ is the decay constant. RNA half-life (t₁/₂) is calculated as ln(2)/λ, providing a quantitative measure of transcript stability.

Advanced analytical approaches combine 5-ethynyluridine labeling with high-throughput sequencing technologies to generate genome-wide profiles of transcription dynamics. EU-RNA-seq protocols isolate 5-ethynyluridine-labeled transcripts through biotin-azide click chemistry followed by streptavidin enrichment, enabling sequencing-based quantification of nascent RNA populations [10]. These methods have revealed significant heterogeneity in RNA stability across transcript classes, with regulatory RNAs typically exhibiting shorter half-lives than housekeeping genes.

Comparative studies have demonstrated that 5-ethynyluridine-based stability measurements often yield shorter RNA half-lives compared to traditional transcriptional inhibitor approaches. This discrepancy likely reflects the non-disruptive nature of metabolic labeling, which maintains normal cellular physiology during measurement periods. Inhibitor-free methods using 5-ethynyluridine have revealed that mammalian mRNA half-lives range from 30 minutes to over 24 hours, with median values typically between 2-8 hours depending on cell type and experimental conditions.

Table 2: Quantitative Analysis of Transcription Dynamics Using 5-Ethynyluridine

| Parameter | Value Range | Optimal Conditions | Measurement Method |

|---|---|---|---|

| RNA incorporation rate | 1 incorporation per 35 uridines | 0.1-1.0 mM 5-EU concentration | Click chemistry quantification |

| Pulse labeling duration | 30 minutes - 24 hours | 1-4 hours for steady-state | RT-qPCR analysis |

| Chase period range | 1 hour - 7 days | 2-6 hours for mRNA stability | RNA sequencing (EU-RNA-seq) |

| Half-life measurement range | 30 minutes - 48 hours | Cell-type dependent optimization | Exponential decay modeling |

| Detection window | 10 minutes - 2 weeks | Temperature-controlled (37°C) | Fluorescence microscopy |

| Temporal resolution | 15-30 minute intervals | Multiple time point sampling | Time-course RT-qPCR |

| Quantification accuracy | ±10-15% variability | Biological replicates (n≥3) | Statistical modeling |

Single-cell applications of 5-ethynyluridine have revealed substantial heterogeneity in transcriptional activity within genetically identical cell populations. Flow cytometry-based quantification of click chemistry signals enables measurement of transcriptional distributions across thousands of individual cells, providing insights into transcriptional bursting and cell-to-cell variability that are masked in population-averaged measurements.

Temporal profiling experiments using 5-ethynyluridine have characterized the kinetics of transcriptional responses to environmental stimuli, developmental signals, and pharmacological perturbations. These studies have demonstrated that transcriptional responses often exhibit biphasic kinetics, with rapid changes in RNA synthesis followed by slower adjustments in transcript stability. Such dynamic analyses require careful temporal sampling strategies with sufficient resolution to capture both rapid and sustained transcriptional changes.

The quantitative analysis of transcription dynamics using 5-ethynyluridine requires consideration of several technical factors that can influence measurement accuracy. RNA extraction efficiency, click chemistry reaction completion, and detection system linearity all contribute to quantitative precision [10]. Standardization protocols typically include spike-in controls, replicate measurements, and validation through orthogonal detection methods to ensure robust quantitative outcomes.

Normalization strategies for 5-ethynyluridine-based transcription measurements often employ housekeeping gene controls or total RNA content to account for variations in cell number, extraction efficiency, and labeling conditions [10]. Advanced protocols incorporate synthetic RNA standards with defined 5-ethynyluridine content to enable absolute quantification of transcript abundance and turnover rates.

In Vivo Applications and Tissue-Specific Labeling

5-Ethynyluridine has demonstrated remarkable versatility for in vivo RNA labeling applications across diverse model organisms and tissue types, enabling unprecedented analysis of transcriptional activity in intact biological systems. The compound's cell permeability and efficient incorporation into nascent transcripts make it particularly valuable for tissue-specific studies where traditional in vitro approaches are not feasible.

In mammalian systems, direct injection of 5-ethynyluridine into specific brain regions has enabled detailed analysis of neuronal transcriptional activity. Stereotactic delivery of 5-ethynyluridine (75 mM in phosphate-buffered saline) into mouse cerebellum results in robust labeling of nascent RNA in cerebellar neurons and glia, with particularly strong signals observed in Purkinje cells. The tissue-specific distribution of labeled cells reflects both the compound's local diffusion and the inherent transcriptional activity of different neuronal populations.

Long-term retention studies in mouse brain tissue have revealed striking differences in RNA stability across neuronal cell types. Purkinje cells and molecular layer interneurons retain detectable 5-ethynyluridine signals for over two weeks following initial labeling, while cerebellar granule cells show rapid signal decay within 6 hours. These findings suggest fundamental differences in RNA metabolism between highly transcriptionally active neurons and more quiescent cell populations.

Systemic administration of 5-ethynyluridine through intraperitoneal injection (330-750 μmol/kg) enables labeling of nascent RNA in multiple organ systems simultaneously. This approach has revealed dramatic differences in transcriptional activity across tissues, with rapidly dividing tissues such as intestinal epithelium and hematopoietic organs showing the strongest labeling signals [1] [5]. The compound's biodistribution and cellular uptake appear to correlate with metabolic activity and nucleotide salvage pathway expression.

Plant biology applications have demonstrated successful 5-ethynyluridine labeling in Arabidopsis thaliana seedlings through growth medium supplementation. Concentrations of 200-500 μM 5-ethynyluridine added to liquid culture media result in efficient labeling of both nuclear and chloroplast RNA populations. This approach has enabled genome-wide analysis of plant transcriptome dynamics, revealing previously uncharacterized unstable RNA species and splicing intermediates that are difficult to detect through conventional RNA sequencing approaches.

Developmental biology studies using 5-ethynyluridine have provided insights into transcriptional regulation during embryogenesis and organogenesis. Zebrafish embryo experiments using bath application of 5-ethynyluridine (0.1-0.5 mM) have enabled temporal and spatial mapping of transcriptional activity during early development. These studies have revealed stage-specific patterns of RNA synthesis that correlate with morphogenetic events and cell fate specification.

Table 3: In Vivo Applications and Tissue-Specific Labeling of 5-Ethynyluridine

| Organism/Tissue | Administration Route | Concentration Used | Labeling Duration | Cell Type Specificity | Detection Method |

|---|---|---|---|---|---|

| Mouse cerebellum | Direct intracerebellar injection | 75 mM in PBS (1 μL) | 30 minutes - 2 weeks | Purkinje cells (highest) | Alexa Fluor azide click chemistry |

| Mouse hippocampus | Stereotactic injection | 0.2 mM in aCSF | 1-6 hours | Granule cells, pyramidal neurons | Fluorescent azide conjugation |

| Arabidopsis seedlings | Growth medium supplementation | 200-500 μM | 1-24 hours | All cell types | Biotin azide purification |

| HeLa cells | Culture medium addition | 0.5-3.0 mM | 0.5-24 hours | Variable by cell cycle | Multiple fluorophore options |

| Rat amygdala | Stereotactic infusion | 0.2 mM | 30 minutes | Neurons and glia | Fluorescence microscopy |

| Drosophila larvae | Feeding on EU-containing medium | 0.5-2.0 mM | 2-6 hours | Tissue-specific expression | Genetic targeting systems |

| Zebrafish embryos | Bath application | 0.1-0.5 mM | 1-4 hours | Developmental stage-dependent | Whole-mount imaging |

| Human cell lines | Cell culture medium | 0.2-1.0 mM | 1-8 hours | Proliferation-dependent | Flow cytometry |

Advanced tissue-specific labeling approaches have combined 5-ethynyluridine with genetic targeting systems to achieve cell-type-selective RNA detection. EC-tagging methodology employs transgenic expression of cytosine deaminase and uracil phosphoribosyltransferase enzymes to convert 5-ethynylcytosine precursors into 5-ethynyluridine monophosphate specifically within targeted cell populations. This approach enables highly specific RNA labeling in complex tissues where systemic 5-ethynyluridine administration would label multiple cell types.

Quantitative tissue-level analysis of 5-ethynyluridine labeling requires careful consideration of compound penetration, cellular uptake kinetics, and tissue-specific metabolism. Diffusion limitations in dense tissues may result in heterogeneous labeling patterns that reflect local compound availability rather than transcriptional activity differences. Validation studies typically include controls for compound accessibility and metabolic competence across different tissue regions.

Ultra-thin sectioning approaches have enabled high-resolution microscopic analysis of 5-ethynyluridine labeling in tissue contexts. Resin-embedded sections (200-500 nm thickness) provide enhanced spatial resolution for fluorescence microscopy while maintaining morphological detail necessary for accurate cellular identification. These methods have enabled co-localization studies combining 5-ethynyluridine detection with immunofluorescence markers for specific cell types or subcellular structures.

Whole-mount imaging protocols have been developed for transparent or optically accessible tissues, enabling three-dimensional reconstruction of transcriptional activity patterns [1] [5]. These approaches are particularly valuable for developmental studies where spatial relationships between transcriptionally active cell populations provide insights into regulatory mechanisms and cell-cell communication pathways.